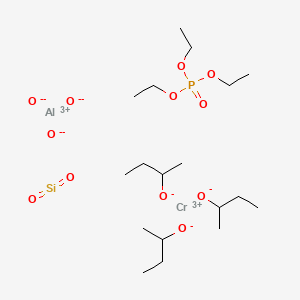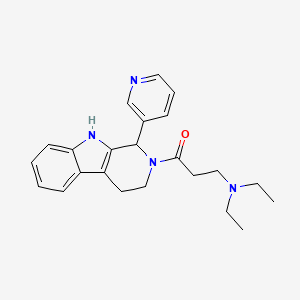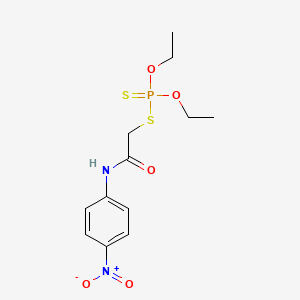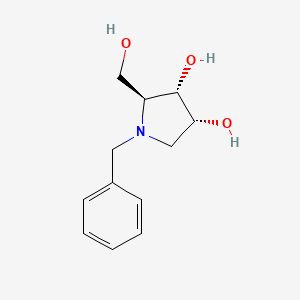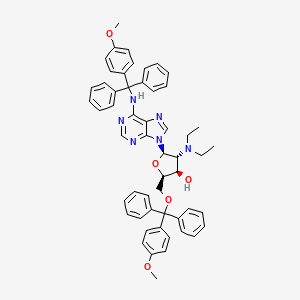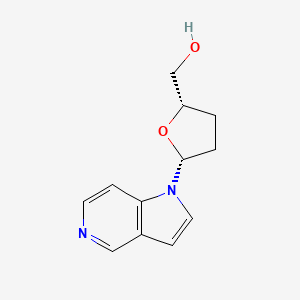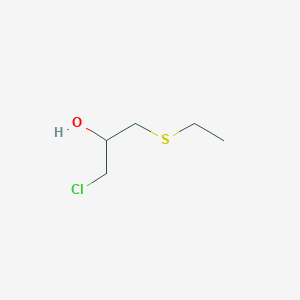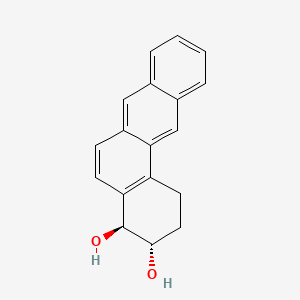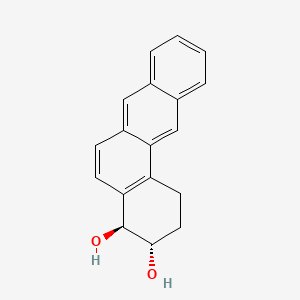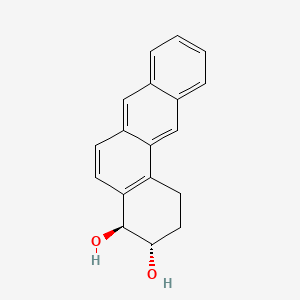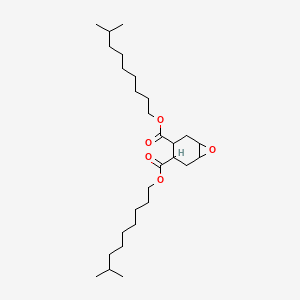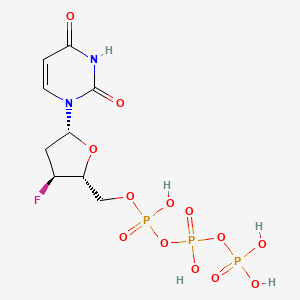
Uridine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-3'-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-fluoro- is a synthetic nucleotide analog It is a modified form of uridine triphosphate, where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced with hydrogen and fluorine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-fluoro- typically involves multiple steps:
Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.
Fluorination: The 3’ hydroxyl group of uridine is replaced with a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Deoxygenation: The 2’ hydroxyl group is removed through a deoxygenation reaction, often using reagents like triethylsilane in the presence of a catalyst.
Triphosphorylation: The final step involves the addition of a triphosphate group to the 5’ position of the modified uridine. This is typically achieved using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Hydrolysis: The triphosphate group can be hydrolyzed to yield diphosphate and monophosphate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the uracil base.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Hydrolysis: Acidic or basic conditions to cleave the triphosphate group.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Substitution: Various nucleoside analogs with different functional groups.
Hydrolysis: Uridine diphosphate and uridine monophosphate.
Oxidation and Reduction: Modified uracil derivatives.
Aplicaciones Científicas De Investigación
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: Employed in studies of RNA synthesis and function, as well as in the investigation of nucleotide metabolism.
Medicine: Potential therapeutic agent in antiviral and anticancer treatments due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-fluoro- involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function. The fluorine atom at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating chain elongation. This makes it a potent inhibitor of RNA and DNA polymerases.
Comparación Con Compuestos Similares
Similar Compounds
- Uridine 5’-(tetrahydrogen triphosphate), 5-chloro-2’,3’-dideoxy-3’-fluoro-
- Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’,5-difluoro-
- Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’,3’-dideoxy-3’-fluoro-
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-fluoro- is unique due to the specific placement of the fluorine atom at the 3’ position, which significantly alters its biochemical properties. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
124903-21-5 |
|---|---|
Fórmula molecular |
C9H14FN2O13P3 |
Peso molecular |
470.13 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14FN2O13P3/c10-5-3-8(12-2-1-7(13)11-9(12)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8H,3-4H2,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 |
Clave InChI |
VVPGYVUQJIIYAD-SHYZEUOFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


